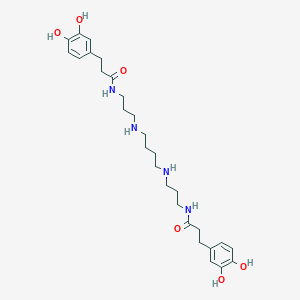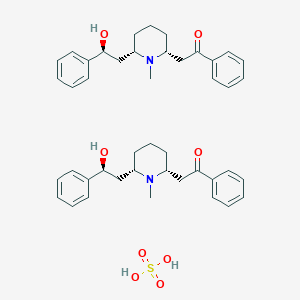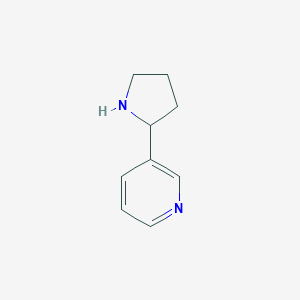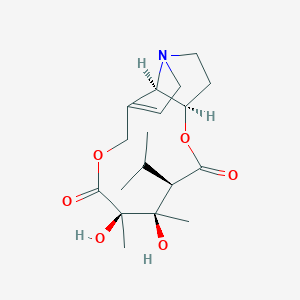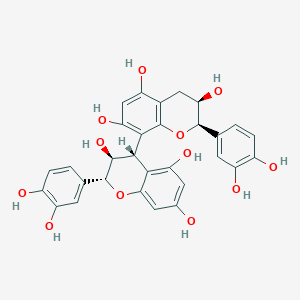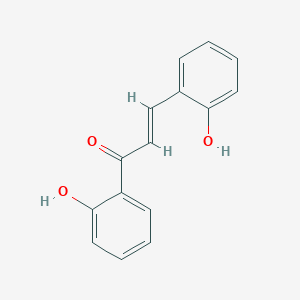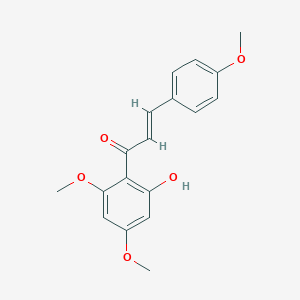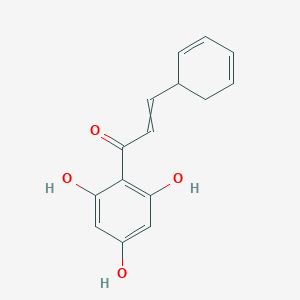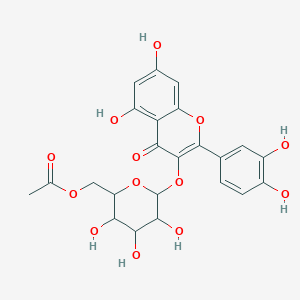
Quercetin 3-O-(6''-acetyl-glucoside)
Vue d'ensemble
Description
Quercetin 3-O-(6’'-acetyl-glucoside) is a member of flavonoids and a glycoside . It was identified in the green-leafed lettuce Lactuca sativum . It has been found to have high bioavailability and low toxicity .
Synthesis Analysis
Quercetin 3-O-(6’'-acetyl-glucoside) can be synthesized from a naturally abundant precursor, quercetin 3-O-glucoside, using metabolically engineered Escherichia coli . Another method involves the enzymatic bioconversion of rutin to quercetin-3-O-glucoside by Penicillium decumbens naringinase .Molecular Structure Analysis
The molecular formula of Quercetin 3-O-(6’'-acetyl-glucoside) is C23H22O13 . Its molecular weight is 506.4 g/mol . The IUPAC name is [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate .Chemical Reactions Analysis
Quercetin 3-O-(6’'-acetyl-glucoside) has been found to enter the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .Physical And Chemical Properties Analysis
Quercetin 3-O-(6’'-acetyl-glucoside) is a glycoside and a member of flavonoids . It is a natural product found in Petasites japonicus, Cyclamen persicum, and other organisms . Despite the lipophilic nature of quercetin, the glycosylation of quercetin derivatives can boost hydrophilicity .Applications De Recherche Scientifique
Antibacterial Activity : A study found that a flavonol glycoside similar to Quercetin 3-O-(6''-acetyl-glucoside) exhibits antibacterial activity against specific bacteria, highlighting its potential as an antibacterial agent (Waage & Hedin, 1985).
Antioxidant Properties : Research indicates that Quercetin 3-O-(6''-acetyl-glucoside) and its related compounds can protect cells from oxidative damage, showcasing its potential as an antioxidant in therapeutic applications (Zielińska, Gülden, & Seibert, 2003).
Cytotoxic Properties : A study investigated the cytotoxic properties of Quercetin 3-O-(6''-acetyl-glucoside) and related compounds, providing insights into their potential use in cancer therapy (Park et al., 2014).
Bioavailability Studies : Research on the bioavailability of quercetin glycosides, including Quercetin 3-O-(6''-acetyl-glucoside), indicates that these compounds are rapidly absorbed in humans, which is crucial for their effectiveness in dietary and therapeutic contexts (Olthof et al., 2000).
Pharmacological Effects in Cancer Prevention : Quercetin, including its glycosides, is noted for its potential in multitargeted cancer prevention, implicating its role in various molecular targets relevant to cancer (Murakami, Ashida, & Terao, 2008).
Intestinal Absorption and Metabolism : Studies indicate that the intestinal absorption and metabolism of quercetin glycosides significantly impact their biological effects, suggesting that modulation of these processes could enhance the efficacy of dietary quercetin (Murota & Terao, 2003).
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3/t15-,17-,19+,20-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUNMMNDNWZOA-LNNZMUSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201248342 | |
| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin 3-O-(6''-acetyl-glucoside) | |
CAS RN |
54542-51-7 | |
| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54542-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quercetin 3-O-(6-O-acetyl-β-D-glucopyranoside) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201248342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



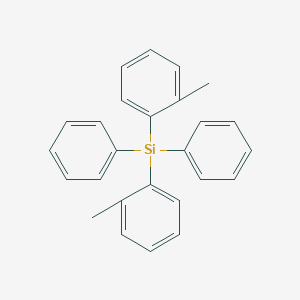
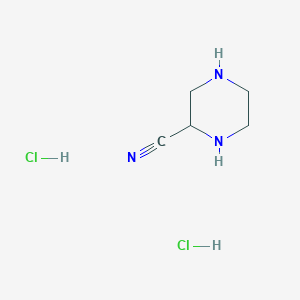
![[(Benzothiazol-2-yl)sulfinyl]acetonitrile](/img/structure/B190299.png)

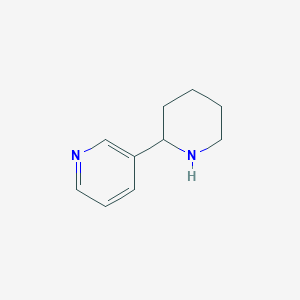
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)
